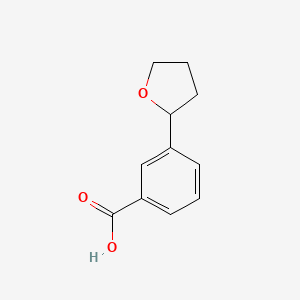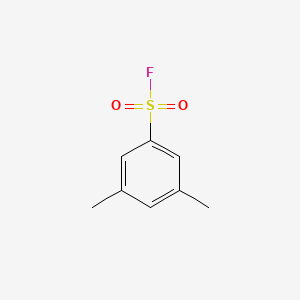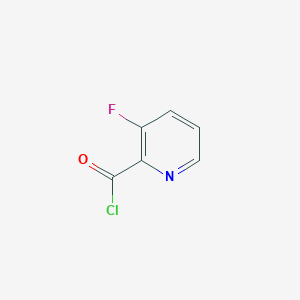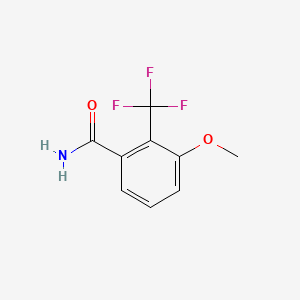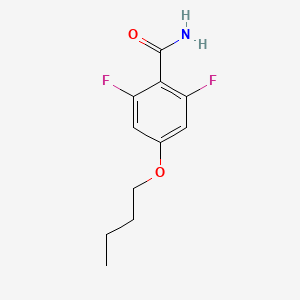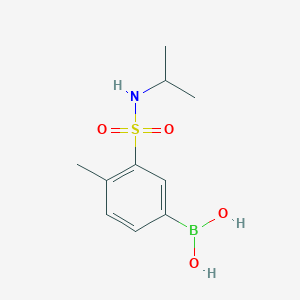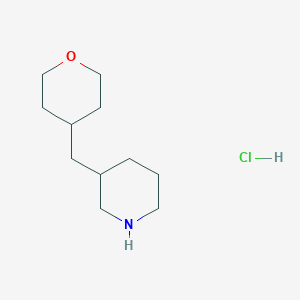
3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Vue d'ensemble
Description
“3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride” is an organic compound that includes a piperidine ring system, which is a common structural subunit in many drug targets . It’s a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom . This compound is a key structural motif in a vast number of different physiologically active compounds .
Synthesis Analysis
The synthesis of this compound involves a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans . This process leads to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . A key step in the synthesis is a cyclopropylcarbinyl cation rearrangement, which achieves the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring and a tetrahydropyran ring . The piperidine ring system is a common structural subunit in many drug targets . Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the ring-expansion of monocyclopropanated pyrroles and furans . This process involves the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- Application : This compound is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists .
- Method of Application : While the exact experimental procedures are not detailed, it’s likely that this compound is used in a chemical reaction to produce the pteridinone Toll-like receptor 7 agonists .
- Results or Outcomes : These agonists can be used for the oral treatment of viral hepatitis .
-
Scientific Field: Medicinal Chemistry
- Application : It’s also a starting material for 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone .
- Method of Application : Again, the exact experimental procedures are not detailed, but this compound is likely used in a chemical reaction to produce the mentioned drug .
- Results or Outcomes : The resulting drug acts as a CB2 cannabinoid receptor agonist .
-
Scientific Field: Synthetic Chemistry
- Application : The compound is involved in the stereoselective synthesis of biologically relevant tetrahydropyridines and dihydro-2H-pyrans .
- Method of Application : A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
- Results or Outcomes : The targeted transformations of the obtained six-membered heterocycles give access to versatile building blocks with relevance for drug synthesis .
-
Scientific Field: Organic Chemistry
- Application : This compound is used in the synthesis of 2H-Pyrans .
- Method of Application : The exact experimental procedures are not detailed, but it’s likely that this compound is used in a chemical reaction to produce 2H-Pyrans .
- Results or Outcomes : 2H-Pyrans are a structural motif present in many natural products .
-
Scientific Field: Synthetic Chemistry
- Application : It’s involved in the synthesis of cycloalkylamide derivatives .
- Method of Application : While the exact experimental procedures are not detailed, it’s likely that this compound is used in a chemical reaction to produce the cycloalkylamide derivatives .
- Results or Outcomes : These derivatives could be used in various synthetic transformations .
-
Scientific Field: Industrial Chemistry
- Application : It’s a basic organic chemical raw material and high-quality fuel, mainly used in fine chemicals, plastics, and other fields .
- Method of Application : The exact methods of application are not detailed, but it’s likely used as a starting material in various chemical reactions .
- Results or Outcomes : It’s also an important raw material for pesticides and medicines .
-
Scientific Field: Organic Chemistry
- Application : This compound is used in the synthesis of 3,4-Dihydro-2H-pyrans .
- Method of Application : The exact experimental procedures are not detailed, but it’s likely that this compound is used in a chemical reaction to produce 3,4-Dihydro-2H-pyrans .
- Results or Outcomes : 3,4-Dihydro-2H-pyrans are a structural motif present in many natural products .
-
Scientific Field: Medicinal Chemistry
- Application : It’s used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
- Method of Application : While the exact experimental procedures are not detailed, it’s likely that this compound is used in a chemical reaction to produce the mentioned HDAC inhibitors .
- Results or Outcomes : HDAC inhibitors have potential therapeutic applications in cancer and neurological disorders .
-
Scientific Field: Organic Synthesis
- Application : It’s used as a reagent in organic synthesis, often leveraging the nucleophilicity of the amine to build amide bonds or connect this molecular scaffold to bioactive molecular structures .
- Method of Application : The exact methods of application are not detailed, but it’s likely used as a starting material in various chemical reactions .
- Results or Outcomes : It’s an important intermediate in drug chemistry and organic synthesis .
Propriétés
IUPAC Name |
3-(oxan-4-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-11(9-12-5-1)8-10-3-6-13-7-4-10;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGLPHUFBGNOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)
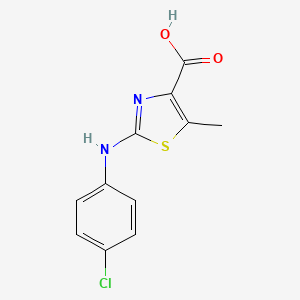
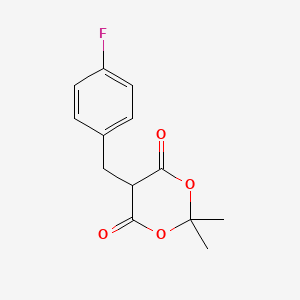
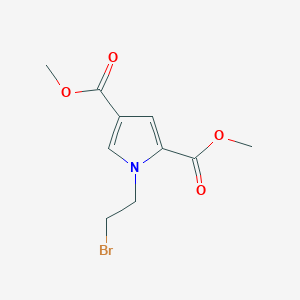
![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)
